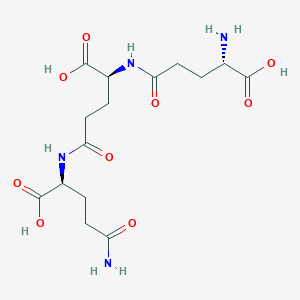

H-Glu(Glu(Gln-OH)-OH)-OH

Description

Overview of Peptide Architectural Diversity in Biological Systems

Peptides, short chains of amino acids, are not limited to linear sequences. Biological systems showcase a stunning diversity in peptide architecture, including cyclic and branched structures. rsc.orgnih.gov This structural variation allows for a wide range of functions that linear peptides cannot achieve. Branched peptides, for instance, can be designed to mimic the complex structures of other biological molecules, such as phospholipids, to enhance properties like cell membrane transfection. rsc.org This architectural diversity is a key reason why peptides are compelling alternatives to natural proteins, offering the bioactivity of proteins with the tunability and reproducibility of synthetic systems. rsc.org The ability to modify and control their chemical and physical properties, including charge, solubility, and three-dimensional assembly, underscores their versatility. rsc.org

Defining Branched Peptides and Their Significance in Chemical Biology

A branched peptide is a molecule where multiple peptide chains are connected to a central core, which acts as a branching point. creative-peptides.com This structure provides them with unique properties compared to their linear counterparts. Branched peptides often exhibit enhanced stability against proteases, leading to a longer in vivo half-life, as well as increased solubility. creative-peptides.com Their multivalent nature can lead to stronger binding to their targets. creative-peptides.com

In the field of chemical biology, branched peptides are significant for several reasons:

Drug Development: Their enhanced stability and solubility can improve the therapeutic potential of peptide-based drugs. creative-peptides.com They can also be designed for targeted therapies by aiming for specific receptors or enzymes. creative-peptides.com

Vaccine Development: Presenting multiple copies of an antigen on a branched peptide can elicit a stronger immune response. creative-peptides.com

Biomaterials: Branched peptides can self-assemble into structures like nanofibers, which have applications in tissue engineering and drug delivery. creative-peptides.comrsc.org

Diagnostics: They can be used as probes for imaging and other diagnostic purposes. creative-peptides.com

These characteristics make branched peptides powerful tools for modulating protein-protein interactions and for creating novel biomaterials with tailored properties. nih.govrsc.org

Characterization of Gamma-Glutamyl Linkages within Peptide Structures

Standard peptide bonds, known as alpha-linkages, form between the alpha-carboxyl group of one amino acid and the alpha-amino group of another. However, some amino acids, like glutamic acid, have a second carboxyl group in their side chain. When this gamma-carboxyl group participates in forming an amide bond, it is termed a gamma-glutamyl linkage. researchgate.net This is sometimes referred to as a pseudo-peptide bond. researchgate.net

The presence of gamma-glutamyl linkages can significantly alter the properties of a peptide. researchgate.net These linkages are found in various natural compounds, such as the cyclic peptide antibiotic mycobacillin, which contains two glutamic acid residues in gamma-linkage. nih.gov The identification and characterization of these linkages are crucial for understanding the structure and function of such peptides. Techniques like mass spectrometry and NMR spectroscopy are instrumental in distinguishing between alpha- and gamma-glutamyl linkages based on their characteristic fragmentation patterns and spectral data. nih.govtandfonline.comresearchgate.net For instance, protonated dipeptides with a gamma-linkage characteristically show elimination of ammonia (B1221849) (NH3), whereas those with an alpha-linkage show elimination of water (H2O). researchgate.net

Structural Features of H-Glu(Glu(Gln-OH)-OH)-OH as a Complex Branched Tripeptide

This compound is a complex branched tripeptide. Its structure consists of a central glutamic acid (Glu) residue. A second glutamic acid is attached to the gamma-carboxyl group of the central Glu. Finally, a glutamine (Gln) residue is linked to the gamma-carboxyl group of the second Glu. This creates a branched structure with multiple free carboxyl and amino groups.

The systematic name for a related, though simpler, linear tripeptide H-Glu-Glu-Glu-OH is (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid. nih.gov The structure of this compound is more complex due to the branching and the presence of glutamine.

Below are the key physicochemical properties of the closely related dipeptide H-Glu(Gln-OH)-OH:

| Property | Value |

| Molecular Formula | C10H17N3O6 |

| Molecular Weight | 275.26 g/mol |

| CAS Number | 10148-81-9 |

Data sourced from multiple chemical suppliers. chemsrc.combiosynth.comchemimpex.com

This compound is noted to be a hydrophilic peptide. chemsrc.commedchemexpress.com

Research Context and Theoretical Frameworks for Studying Multi-Linked Peptides

The study of multi-linked peptides like this compound falls within the broader research context of understanding complex biomolecular structures and their interactions. The synthesis of such peptides can be challenging due to the shared branching amino acid. nih.govresearchgate.net However, advancements in synthetic methods, such as solid-phase peptide synthesis and chemical ligation techniques, have facilitated their creation. rsc.orgresearchgate.net

Theoretical and analytical frameworks are essential for characterizing these complex molecules:

Mass Spectrometry (MS): Cross-linking mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and the structures of complex peptides. nih.govnih.govresearchgate.netrsc.org Specialized algorithms are used to identify the spectra of cross-linked peptides from a complex mixture. nih.govbiorxiv.org The fragmentation patterns in tandem mass spectrometry (MS/MS) can reveal the nature of the linkages. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to establish the chemical structures of peptides, including the linkage mode of the amino acids. nih.govtandfonline.com

Computational Modeling: Molecular dynamics simulations can be used to explore the conformational space of branched peptides and understand the mechanisms of their interactions. acs.org

These research tools are crucial for elucidating the structure-function relationships of multi-linked peptides and for designing new molecules with desired biological activities.

Properties

Molecular Formula |

C15H24N4O9 |

|---|---|

Molecular Weight |

404.37 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(1S)-4-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C15H24N4O9/c16-7(13(23)24)1-5-11(21)19-9(15(27)28)3-6-12(22)18-8(14(25)26)2-4-10(17)20/h7-9H,1-6,16H2,(H2,17,20)(H,18,22)(H,19,21)(H,23,24)(H,25,26)(H,27,28)/t7-,8-,9-/m0/s1 |

InChI Key |

CUHDFVFUTDJGKZ-CIUDSAMLSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)NC(CCC(=O)N)C(=O)O)C(=O)O)C(C(=O)O)N |

sequence |

XXQ |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of H Glu Glu Gln Oh Oh Oh and Analogues

Chemical Synthesis Approaches for Branched Peptides with Gamma-Glutamyl Bonds

The synthesis of peptides containing γ-glutamyl bonds, which are amide linkages involving the side-chain carboxyl group of glutamic acid, is a specialized area of peptide chemistry. sami-sabinsagroup.comresearchgate.net These "pseudo-peptide" bonds are found in various naturally occurring molecules and are of interest for creating novel peptide architectures with unique biological properties. sami-sabinsagroup.com The synthesis of a branched structure like H-Glu(Glu(Gln-OH)-OH)-OH, where a glutamine residue is attached to the γ-carboxyl group of a glutamic acid which is itself linked to another glutamic acid, requires precise control over bond formation.

Challenges Associated with Gamma-Selective Coupling in Peptide Synthesis

The primary challenge in synthesizing peptides with γ-glutamyl bonds is achieving regioselectivity. Glutamic acid possesses two carboxylic acid groups, the α-carboxyl and the γ-carboxyl group. During standard peptide coupling reactions, the more reactive α-carboxyl group is preferentially acylated. To form a γ-glutamyl bond, the α-carboxyl group must be selectively protected while the γ-carboxyl group is activated for coupling.

Another significant challenge is the potential for side reactions. For instance, the formation of glutarimide (B196013), a cyclic side product, can occur, particularly in sequences containing glutamic acid. stackexchange.com This side reaction can disrupt the formation of the desired peptide. Furthermore, the synthesis of peptides with multiple glutamic acid residues can be hampered by aggregation and reduced solubility, leading to incomplete reactions and difficult purification. nih.govmblintl.com The synthesis of branched peptides, in general, can be challenging due to steric hindrance at the branching point, which can lead to lower coupling efficiencies. researchgate.nettechnoprocur.cz

Solid-Phase Peptide Synthesis (SPPS) Strategies for Complex Architectures

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the synthesis of peptides due to its efficiency and amenability to automation. nih.govbachem.com In SPPS, the growing peptide chain is anchored to an insoluble solid support, which simplifies the purification process as excess reagents and byproducts can be washed away. bachem.comatdbio.com For the synthesis of complex branched peptides like this compound, several advanced SPPS strategies are employed.

Orthogonal protecting groups are essential for the synthesis of branched peptides as they allow for the selective deprotection of specific functional groups without affecting others. sigmaaldrich.comiris-biotech.depeptide.com This strategy is crucial for creating branching points on the peptide chain. rsc.org

For the synthesis of this compound, a glutamic acid residue with an orthogonally protected side chain would be incorporated into the growing peptide. Common orthogonal protecting group pairs include:

Fmoc/tBu with Dde/ivDde: The Nα-amino group is protected with the base-labile Fmoc group, and acid-labile groups like tert-butyl (tBu) protect other side chains. The γ-carboxyl group of the glutamic acid at the branching point can be protected with the hydrazine-labile Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group. sigmaaldrich.comiris-biotech.de Once the main peptide backbone is assembled, the Dde or ivDde group can be selectively removed to expose the γ-carboxyl group for the coupling of the glutamine residue. sigmaaldrich.com

Dmab: The 4-({[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl) group (Dmab) is another hydrazine-labile protecting group that can be used for the side chain of glutamic acid.

Azido (B1232118): The azido group (N₃) can serve as a protecting group for the γ-carboxyl group and can be selectively reduced to an amine, which can then be acylated.

| Orthogonal Protecting Group Strategy | Protecting Group for Nα-Amine | Protecting Group for Side Chains (non-branching) | Protecting Group for γ-Carboxyl at Branch Point | Deprotection Condition for Branch Point | Key Advantage |

|---|---|---|---|---|---|

| Fmoc/tBu with Dde/ivDde | Fmoc (base-labile) | tBu (acid-labile) | Dde or ivDde | 2% Hydrazine in DMF | Well-established and widely used for branched peptide synthesis. sigmaaldrich.com |

| Fmoc/tBu with Alloc | Fmoc (base-labile) | tBu (acid-labile) | Alloc (allyloxycarbonyl) | Pd(0) catalyst | Provides an alternative orthogonal deprotection scheme. rsc.org |

| Boc/Bzl with Fmoc | Boc (acid-labile) | Bzl (benzyl, removed by HF) | Fmoc | Base (e.g., piperidine) | An older but still viable strategy. researchgate.net |

Peptide sequences containing multiple glutamic acid residues can be prone to aggregation, which hinders coupling efficiency. nih.gov Pseudoproline dipeptides are valuable tools to mitigate this issue. chempep.commerckmillipore.comwikipedia.org These are dipeptide analogues where a serine or threonine residue is cyclized into an oxazolidine (B1195125). chempep.com This modification introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation. peptide.comiris-biotech.de While pseudoprolines are typically formed from serine or threonine, the principle of disrupting aggregation is relevant for glutamic acid-rich sequences. By improving the solvation of the growing peptide chain, pseudoproline dipeptides can lead to higher yields and purity of the final product. chempep.commerckmillipore.com

Optimizing coupling conditions is also critical. The use of efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a suitable base like DIEA (N,N-Diisopropylethylamine) is common practice. For sterically hindered couplings, which can occur at the branch point, extended coupling times or double coupling cycles may be necessary.

| Challenge in SPPS | Mitigation Strategy | Description | Expected Outcome |

|---|---|---|---|

| Peptide Aggregation | Use of Pseudoproline Dipeptides | Incorporation of a Ser or Thr-derived oxazolidine to disrupt secondary structure formation. chempep.comwikipedia.org | Improved solvation, higher coupling efficiency, and increased yield. merckmillipore.com |

| Steric Hindrance at Branch Point | Optimized Coupling Conditions | Use of potent coupling reagents (e.g., HATU), extended reaction times, or double coupling. | More complete acylation at the sterically hindered site. |

| Glutarimide Formation | Sequence-dependent modifications | Incorporating sterically hindering protecting groups on adjacent amino acids. stackexchange.com | Reduced incidence of the glutarimide side product. |

N-Phthaloyl-L-glutamic anhydride (B1165640) is a valuable reagent for achieving regioselective γ-acylation of amino acids. sami-sabinsagroup.comresearchgate.net This cyclic anhydride preferentially reacts at the γ-carbonyl group, which is sterically less hindered. unite.edu.mk This methodology offers a straightforward way to introduce a γ-glutamyl residue. mdpi.com In the context of synthesizing this compound, this reagent could be used in a solution-phase approach or potentially adapted for a solid-phase strategy. The phthaloyl protecting group on the nitrogen can be subsequently removed using hydrazine. unite.edu.mk This method provides a racemization-free synthesis of γ-glutamyl peptides. sami-sabinsagroup.com

Solution-Phase Peptide Synthesis (LPPS) for Gamma-Linked Constructs

While SPPS is often the method of choice, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, remains a viable and sometimes advantageous strategy, particularly for the large-scale synthesis of shorter peptides or for fragments that are difficult to assemble on a solid support. nih.govbachem.com

In LPPS, all reactions are carried out in solution, and purification is performed after each step, typically by crystallization or chromatography. For the synthesis of a branched peptide like this compound, a fragment condensation approach could be employed. For example, a dipeptide fragment containing the branching glutamic acid and the glutamine could be synthesized in solution and then coupled to the N-terminal glutamic acid.

The use of N-phthaloyl-L-glutamic anhydride is particularly well-suited for LPPS. sami-sabinsagroup.comresearchgate.net The reaction of the anhydride with an amino acid or a peptide fragment in solution can be carefully controlled to achieve the desired γ-linkage. Subsequent deprotection of the phthaloyl group and other protecting groups would yield the final product. While LPPS can be more labor-intensive and time-consuming than SPPS, it can offer advantages in terms of scalability and the ability to purify intermediates at each stage, which can be beneficial for complex syntheses. lsbu.ac.uk

Strategies for Minimizing Side Reactions During Branched Peptide Elongation (e.g., Lactamization)

The synthesis of branched peptides, such as this compound, is a complex process where the potential for side reactions is a significant concern. A primary challenge is the formation of lactam, a cyclic amide, which can curtail the elongation of the peptide chain. This occurs particularly at glutamic acid residues.

Several key strategies are employed to mitigate these undesirable reactions:

Protecting Groups: The choice of protecting groups for the amino acid side chains is critical. For instance, in Boc-based synthesis, utilizing the beta cyclohexyl ester of aspartic acid, instead of the beta benzyl (B1604629) ester, significantly reduces the formation of aspartimide, a common side reaction. peptide.com

Resin Selection: The type of solid support, or resin, used in solid-phase peptide synthesis (SPPS) can influence the prevalence of side reactions. For sequences prone to diketopiperazine formation, especially those containing proline, 2-chlorotrityl chloride resin is often preferred due to its steric bulk, which hinders this cyclization reaction. peptide.com

Reaction Conditions: Adjusting reaction conditions can also minimize side reactions. For example, adding HOBt to the piperidine (B6355638) deprotecting solution can reduce aspartimide formation in Fmoc-based syntheses. peptide.com Similarly, for "difficult sequences" prone to aggregation, using mixed solvents like DMSO/DMF can disrupt hydrogen bonding and facilitate the desired reaction. creative-peptides.com

Coupling Reagents: The use of efficient coupling reagents like HATU, HCTU, or COMU, often in conjunction with additives such as HOBt or HOAt, can improve coupling efficiency and suppress racemization. creative-peptides.com

| Side Reaction | Contributing Factors | Mitigation Strategy | Reference |

|---|---|---|---|

| Lactamization/Aspartimide Formation | Acidic or basic conditions, specific amino acid sequences (e.g., Asp followed by Gly, Asn, Ser) | Use of sterically hindered protecting groups (e.g., 3-tert-butyl-4-methoxyphenylsulfonyl), addition of HOBt during deprotection | peptide.com |

| Diketopiperazine Formation | Occurs at the dipeptide stage, especially with Pro, Pip, or Tic as one of the first two residues | Use of 2-chlorotrityl chloride resin, in situ neutralization protocols in Boc-synthesis | peptide.com |

| Racemization | Activation of the protected amino acid; Cys and His are particularly susceptible | Addition of HOBt, HOAt, or 6-Cl-HOBt; use of specific protecting groups for His (e.g., methoxybenzyl) | peptide.com |

Enzymatic Synthesis and Biocatalytic Routes for Gamma-Linked Peptides

Enzymatic methods present an attractive alternative to chemical synthesis for producing gamma-linked peptides, offering high specificity and milder reaction conditions.

Investigation of Gamma-Glutamyltransferase (GGT) in Peptide Synthesis

Gamma-glutamyltransferase (GGT) is a key enzyme in the synthesis of gamma-glutamyl peptides. mdpi.com It catalyzes the transfer of a gamma-glutamyl group from a donor molecule, like glutathione (B108866), to an acceptor, which can be an amino acid or another peptide. wikipedia.org This process, known as transpeptidation, has been utilized for the synthesis of various biologically active peptides. acs.org

The versatility of GGT allows for the production of a wide array of gamma-glutamyl peptides. For instance, GGT from Bacillus subtilis has been successfully used to synthesize "kokumi" peptides, such as γ-glutamyl-methionine and γ-glutamyl-(S)-allyl-cysteine, which are known for their flavor-enhancing properties. acs.org The enzyme's activity is dependent on the availability of acceptor molecules; it can either hydrolyze the gamma-glutamyl bond or transfer the gamma-glutamyl moiety to an acceptor. nih.gov

Researchers have optimized the enzymatic synthesis process by immobilizing GGT on supports like glyoxyl-agarose, which allows for continuous flow bioprocessing and minimizes side reactions. acs.org The substrate specificity of GGT is broad, accepting various amino acids and peptides as acceptors for the gamma-glutamyl group. nih.gov

Exploration of Other Ligases for Fragment Condensation

While GGT is a primary tool for creating gamma-linked peptides, other enzymes known as peptide ligases are also being explored for their utility in peptide synthesis. These enzymes catalyze the formation of peptide bonds and can be used for fragment condensation, a strategy where smaller, pre-synthesized peptide fragments are joined together. chempep.comspringernature.com

Peptide ligases can be categorized into two main groups: proteases that have been engineered to favor ligation over hydrolysis, and naturally occurring peptide ligases. nih.gov These enzymes often utilize a catalytic cysteine or serine residue to form an acyl-enzyme intermediate, which then reacts with the N-terminus of another peptide to form a new peptide bond. nih.gov

Examples of naturally evolved peptide ligases include Sortase A and Butelase 1. nih.gov These enzymes have specific recognition sequences that guide the ligation process. The development and engineering of these and other ligases are expanding the possibilities for synthesizing complex peptides, including those with unnatural amino acids or other modifications. mdpi.com

Isotopic Labeling Strategies for Mechanistic Elucidation in Synthesis

Isotopic labeling is a powerful technique for investigating the mechanisms of chemical and biological reactions, including peptide synthesis. musechem.com By incorporating stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (D) into specific amino acids, researchers can track the atoms throughout the synthesis process. silantes.comcpcscientific.com

This approach provides detailed insights into:

Reaction Pathways: By following the isotopically labeled atoms, the step-by-step mechanism of a reaction can be determined.

Enzyme Kinetics: Isotopic labeling can be used to study the kinetics of enzyme-catalyzed reactions, providing information on reaction rates and substrate binding.

Structural Analysis: Peptides labeled with stable isotopes are amenable to analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed structural information. cpcscientific.com

Quantitative Analysis: Stable isotope-labeled peptides are used as internal standards in mass spectrometry-based quantitative proteomics, a method known as AQUA (Absolute QUAntification). cpcscientific.com

For example, in the study of GGT-catalyzed reactions, isotopic labeling could be used to trace the transfer of the gamma-glutamyl moiety from a donor to an acceptor, confirming the transpeptidation mechanism. Similarly, in chemical synthesis, labeling can help identify the origin of atoms in side products, aiding in the optimization of reaction conditions to minimize their formation. The combination of isotopic labeling with analytical techniques like mass spectrometry and NMR provides a robust toolkit for understanding the intricacies of peptide synthesis. nih.govnih.gov

| Isotope | Application | Analytical Technique | Reference |

|---|---|---|---|

| ¹³C, ¹⁵N | Tracing metabolic pathways, quantitative proteomics (AQUA) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | cpcscientific.comnih.gov |

| Deuterium (D) | Enhancing drug stability, NMR structural studies | NMR Spectroscopy | musechem.comcpcscientific.com |

| ¹⁸O | Investigating reaction mechanisms involving water or carboxyl groups | Mass Spectrometry (MS) | creative-proteomics.com |

Advanced Spectroscopic and Chromatographic Characterization of H Glu Glu Gln Oh Oh Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.govdntb.gov.ua For peptides containing unusual linkages, such as the γ-glutamyl bond in H-Glu(Glu(Gln-OH)-OH)-OH, NMR is indispensable for unambiguous structural confirmation. nih.gov

The key distinction between an α- and a γ-glutamyl linkage lies in which carboxyl group of the N-terminal glutamic acid participates in the peptide bond. In a γ-linkage, the side-chain carboxyl group forms the amide bond, leaving the α-carboxyl group free. This structural difference results in distinct chemical environments for the protons on the glutamyl residue, which can be observed as characteristic shifts in the ¹H NMR spectrum.

The formation of the γ-peptide bond instead of the α-bond significantly alters the electronic environment of the α-proton (α-H) and the adjacent methylene (B1212753) protons (β-CH₂ and γ-CH₂). Specifically, the α-H of a γ-linked glutamyl residue typically appears at a higher field (a lower ppm value) compared to its α-linked counterpart, as it is no longer adjacent to the electron-withdrawing environment of a peptide backbone carbonyl. Conversely, the γ-CH₂ protons, being adjacent to the newly formed amide bond, experience a downfield shift. These characteristic shifts provide definitive evidence of γ-linkage formation. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Distinguishing α- vs. γ-Glutamyl Linkages Note: These are characteristic values; actual shifts may vary based on solvent, pH, and temperature.

| Proton | Expected Shift in α-Linkage (ppm) | Expected Shift in γ-Linkage (ppm) | Rationale for Shift Difference |

| α-H | ~4.2 - 4.5 | ~3.7 - 4.0 | In a γ-linkage, the α-amino group is adjacent to a free carboxylate, which is less electron-withdrawing than a peptide bond. |

| γ-CH₂ | ~2.1 - 2.4 | ~2.4 - 2.7 | In a γ-linkage, the γ-methylene group is adjacent to the newly formed amide carbonyl, causing a downfield shift. |

While 1D NMR can confirm the primary structure, 2D NMR techniques are essential for determining the peptide's preferred conformation and dynamic behavior in solution. nih.govmdpi.com For this compound, a combination of homonuclear and heteronuclear 2D NMR experiments would be employed.

Total Correlation Spectroscopy (TOCSY): This experiment is used to identify all protons within a single amino acid residue's spin system. It allows for the unambiguous assignment of all protons belonging to each of the three residues (Glu₁, Glu₂, Gln₃).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. The intensity of NOE cross-peaks provides distance constraints that are crucial for calculating the 3D structure of the peptide.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY also provides distance information but is more effective for molecules in the intermediate size range, where the NOE effect can be close to zero.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. It is invaluable for resolving signal overlap in crowded proton spectra and aiding in the definitive assignment of resonances. mdpi.com

By integrating the distance and dihedral angle restraints derived from these experiments, computational modeling can generate an ensemble of structures representing the conformational preferences of this compound in solution.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Linkage Differentiation

Mass spectrometry is a cornerstone technique for peptide analysis, providing precise molecular weight information and detailed structural insights through fragmentation analysis. nih.gov

Both ESI and FAB are "soft" ionization techniques well-suited for analyzing polar and thermally labile molecules like peptides, as they generate intact molecular ions with minimal in-source fragmentation. illinois.educreative-proteomics.comwikipedia.org

Electrospray Ionization (ESI): ESI is the most common method for peptide analysis. It involves creating a fine spray of a sample solution in a strong electric field, which generates gaseous, protonated molecules, typically observed as [M+H]⁺ ions. nih.gov

Fast Atom Bombardment (FAB): In FAB, the sample is mixed in a non-volatile liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (such as Xenon or Argon). creative-proteomics.comwikipedia.org This process desorbs and ionizes the sample molecules, also primarily forming [M+H]⁺ ions. wikipedia.orgnih.govresearchgate.net FAB is particularly effective for ionic species. illinois.edu

For this compound (Molecular Weight ≈ 420.37 g/mol ), both techniques would be expected to produce a strong signal corresponding to the protonated molecular ion [M+H]⁺ at m/z ≈ 421.4.

To gain structural information, the precursor ions generated by ESI or FAB are isolated and subjected to fragmentation. Collision-Induced Dissociation (CID) is the most common method used in tandem mass spectrometry (MS/MS) to achieve this. nih.govwikipedia.org In CID, precursor ions are accelerated and collided with neutral gas molecules (e.g., argon or helium), converting kinetic energy into internal energy, which causes the ions to fragment at their weakest bonds. wikipedia.org

Metastable ion studies, where ions fragment spontaneously in the flight tube of the mass spectrometer, provide complementary information on lower-energy fragmentation pathways. nih.govresearchgate.netnih.gov Analysis of the resulting fragment ions (product ions) allows for sequence determination and the identification of structural features like the γ-glutamyl linkage.

The fragmentation pathways of peptides containing glutamic acid are highly dependent on the linkage type. nih.govresearchgate.net Tandem MS experiments can readily distinguish between α- and γ-linked isomers based on characteristic neutral losses from the protonated molecular ion.

Protonated peptides with an α-linkage at an N-terminal glutamic acid residue are characterized by the facile elimination of a water molecule (H₂O, 18 Da). nih.govresearchgate.net This is often followed by the loss of CO (28 Da) to form a characteristic glutamic acid immonium ion at m/z 102. nih.govresearchgate.net

In stark contrast, protonated peptides with a γ-linkage do not readily lose water. Instead, they show a characteristic elimination of ammonia (B1221849) (NH₃, 17 Da) from the γ-linked glutamic acid residue. nih.govresearchgate.net This is a key diagnostic feature. The fragmentation of the γ-peptide bond can also lead to the formation of a characteristic ion at m/z 130, corresponding to a protonated pyroglutamic acid structure. researchgate.net For this compound, the presence of the glutamine residue also provides a potential source for NH₃ loss, but the fragmentation patterns in combination with other ions allow for clear differentiation.

Table 2: Key Diagnostic Fragmentations for Differentiating α- vs. γ-Linked Glu-Glu-Gln Isomers

| Linkage Type | Precursor Ion [M+H]⁺ | Primary Neutral Loss | Key Diagnostic Fragment Ion(s) |

| α-Glu -Glu-Gln | m/z 421.4 | H₂O (18 Da) | [M+H-H₂O]⁺ at m/z 403.4; Immonium ion at m/z 102 |

| γ-Glu -Glu-Gln | m/z 421.4 | NH₃ (17 Da) | [M+H-NH₃]⁺ at m/z 404.4; Ion at m/z 130 |

In negative ion mode, γ-linked peptides are distinguished by the prominent elimination of the C-terminal amino acid or peptide (in this case, H-Glu(Gln-OH)-OH), resulting in the formation of a deprotonated pyroglutamic acid ion at m/z 128. nih.gov This provides another layer of confirmation for the γ-linkage.

Table 3: Compound Names Mentioned in the Article

| Abbreviated Name | Full Chemical Name |

| This compound | γ-L-Glutamyl-L-glutamyl-L-glutamine |

| Glu | Glutamic Acid |

| Gln | Glutamine |

Application of Isotopic Labeling in MS for Hydrogen Exchange and Mechanistic Insights

Isotopic labeling, particularly through hydrogen-deuterium exchange mass spectrometry (HDX-MS), offers profound insights into the conformational dynamics and solvent accessibility of peptides like this compound. This technique relies on the principle that backbone amide hydrogens can exchange with deuterium (B1214612) atoms when the peptide is incubated in a deuterated solvent (e.g., D₂O). The rate of this exchange is highly dependent on the local structural environment; hydrogens involved in stable hydrogen bonds (as in α-helices or β-sheets) or buried within the peptide's core exchange much more slowly than those in flexible, solvent-exposed regions youtube.com.

The experimental workflow for HDX-MS involves several key steps:

Labeling : The peptide is diluted into a D₂O-based buffer, initiating the hydrogen-deuterium exchange process. By collecting samples at various time points, a kinetic profile of the exchange can be generated youtube.com.

Quenching : The exchange reaction is abruptly stopped by rapidly lowering the pH and temperature. These "quench" conditions significantly slow the back-exchange of deuterium for hydrogen youtube.com.

Digestion : The quenched peptide is immediately subjected to proteolytic digestion (e.g., using pepsin) to break it down into smaller, more manageable fragments.

Mass Spectrometry : The resulting peptide fragments are analyzed by mass spectrometry to measure the mass increase due to deuterium incorporation. The level of deuterium uptake for each fragment provides information about the structure and dynamics of that specific region of the parent peptide youtube.comnih.gov.

For a branched peptide such as this compound, HDX-MS can reveal which regions of the molecule are more flexible or exposed to the solvent. For example, it could differentiate the solvent accessibility of the backbone amides versus those in the side-chain linkages. This data is crucial for understanding how the peptide might interact with other molecules or adopt specific conformations in solution.

| Peptide Fragment | Sequence | Max. Deuterium Exchange | Observed Uptake (10 min) | Inferred Property |

| Fragment 1 | H-Glu- | 3 | 2.8 D | Highly solvent-exposed N-terminus |

| Fragment 2 | -Glu(Gln-OH)- | 4 | 1.5 D | Partially protected/structured region |

| Fragment 3 | -Gln-OH | 3 | 2.5 D | Flexible, solvent-exposed C-terminus |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analysis and purification of synthetic peptides. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase nih.gov. For this compound, which is synthesized chemically, HPLC is critical for isolating the target peptide from a complex mixture of impurities generated during synthesis, such as deletion sequences, truncated peptides, or incompletely deprotected molecules bachem.com.

Reversed-Phase HPLC (RP-HPLC) for Analytical and Preparative Purification

Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for peptide purification nih.govbachem.comamericanpeptidesociety.org. This technique separates molecules based on their hydrophobicity researchgate.net. The stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles chemically modified with C18 alkyl chains, while the mobile phase is polar bachem.comamericanpeptidesociety.org.

The purification process begins by loading the crude peptide mixture onto the column in a highly aqueous mobile phase. Under these conditions, the peptide and impurities bind to the hydrophobic stationary phase. The elution is then achieved by applying a gradient of increasing organic solvent (typically acetonitrile) concentration. More hydrophilic molecules elute first, while more hydrophobic molecules are retained longer and elute at higher acetonitrile (B52724) concentrations bachem.com. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution bachem.com.

Due to its three carboxylic acid groups and two amide groups, this compound is a highly polar peptide and would be expected to elute early in a standard C18 RP-HPLC gradient. This property can be exploited to effectively separate it from more hydrophobic, non-polar impurities.

| Time (minutes) | % Acetonitrile (with 0.1% TFA) | Event | Expected Elution |

| 0-5 | 5% | Isocratic Hold | Very polar impurities |

| 5-35 | 5% to 50% | Linear Gradient | This compound and related peptides |

| 35-40 | 50% to 95% | Linear Gradient | More hydrophobic impurities |

| 40-45 | 95% | Isocratic Wash | Column cleaning |

Chiral HPLC for Enantiomeric Purity Determination

For synthetic peptides intended for biological or pharmaceutical research, ensuring enantiomeric purity is critical, as the presence of D-amino acids instead of the natural L-isomers can dramatically alter structure and function biopharmaspec.comchromatographytoday.com. Chiral HPLC is employed to separate and quantify the enantiomers of the constituent amino acids after the peptide has been completely hydrolyzed.

The standard procedure involves:

Acid Hydrolysis : The peptide is hydrolyzed into its individual amino acids, typically using 6N HCl. To account for any racemization that might occur during the hydrolysis step itself, deuterated acid (e.g., DCl in D₂O) can be used researchgate.netdigitellinc.com.

Chromatographic Separation : The resulting amino acid mixture is analyzed on a chiral HPLC column. These columns contain a chiral stationary phase (CSP) that interacts differently with L- and D-enantiomers, causing them to elute at different times chromatographytoday.comsigmaaldrich.com. Common CSPs for amino acid analysis include those based on macrocyclic antibiotics like teicoplanin or chiral crown ethers chromatographytoday.comsigmaaldrich.com.

Detection and Quantitation : The separated enantiomers are detected, often by mass spectrometry (LC-MS), which provides high sensitivity and specificity for identifying and quantifying even trace amounts of the undesired enantiomer researchgate.net.

For this compound, this analysis would confirm that all glutamic acid and glutamine residues are in the desired L-configuration.

| Amino Acid | L-Enantiomer Retention Time (min) | D-Enantiomer Retention Time (min) |

| Glutamic Acid (Glu) | 8.5 | 10.2 |

| Glutamine (Gln) | 7.9 | 9.4 |

Other Biophysical Characterization Techniques Relevant to Peptide Structure

While MS and HPLC are cornerstones of peptide characterization, a comprehensive understanding of this compound requires a suite of biophysical techniques to probe its higher-order structure and behavior in solution.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a rapid, non-destructive technique used to assess the secondary structure of peptides. By measuring the differential absorption of left- and right-circularly polarized light, CD can provide an estimate of the percentage of α-helix, β-sheet, and random coil conformations present in the peptide population biopharmaspec.comvimta.comhalolabs.comtandfonline.com. For a small, potentially flexible peptide like this compound, CD would likely indicate a predominantly random coil structure in aqueous solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful, non-destructive method that provides atomic-level information on the three-dimensional structure and dynamics of molecules in solution halolabs.comnih.gov. Techniques like 2D NMR (e.g., COSY, TOCSY, NOESY) can be used to assign resonances to specific atoms and measure through-bond and through-space connectivities, ultimately allowing for the calculation of a high-resolution 3D structure.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) : This technique is used to determine the absolute molar mass and oligomeric state of a peptide in solution vimta.comhalolabs.com. SEC separates molecules based on their hydrodynamic radius, and the MALS detector measures the light scattered by the eluting molecules to calculate their molecular weight precisely. This would confirm whether this compound exists as a monomer or forms aggregates in a given buffer.

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the vibrational modes of chemical bonds and is sensitive to the secondary structure of peptides biopharmaspec.comvimta.comhalolabs.com. The position of the amide I band (arising from C=O stretching) is particularly informative for distinguishing between α-helices, β-sheets, and disordered structures.

Together, these techniques provide a multi-faceted view of the peptide, from its primary sequence and purity to its three-dimensional conformation and dynamic behavior.

Molecular Interactions and Computational Modeling of H Glu Glu Gln Oh Oh Oh

Molecular Docking and Molecular Dynamics (MD) Simulations

Molecular docking and MD simulations are powerful computational techniques used to predict and analyze the interactions of peptides with biological molecules and environments.

Molecular dynamics simulations can model the behavior of H-Glu(Glu(Gln-OH)-OH)-OH in various environments, such as in aqueous solution or near a model cell membrane. nih.govnih.govaip.org Such simulations track the movement of every atom in the system over time, providing a detailed picture of the peptide's structural dynamics and its interactions with its surroundings. nih.govaip.org For instance, simulations can reveal how branched peptides interact with lipid bilayers, showing that they may stabilize against the lipid headgroups through electrostatic interactions and hydrogen bonding. nih.govnih.gov Given the multiple carboxyl and amide groups in this compound, MD simulations could predict its orientation and binding mechanism at a membrane surface, driven by interactions between its charged and polar groups and the membrane's surface. nih.govnhr4ces.de

Molecular docking, on the other hand, is a method used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger protein receptor. nih.gov For this compound, docking studies could be used to screen potential protein targets and predict the most stable binding pose within a receptor's active site. nih.govnih.gov The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The results from docking can provide initial hypotheses about the peptide's mechanism of action, which can then be further investigated and refined using more computationally intensive methods like MD simulations. nih.gov

Table 2: Typical Parameters for MD Simulation of a Peptide-Membrane System

| Parameter | Description | Common Choice/Value |

|---|---|---|

| Force Field | Set of parameters to calculate potential energy | CHARMM, AMBER, GROMOS nih.govaip.org |

| Water Model | Model for explicit water solvent | TIP3P, SPC aip.org |

| Simulation Box | Defines the boundaries of the simulated system | Cubic or rectangular with periodic boundary conditions aip.org |

| Simulation Time | Total duration of the simulation | Hundreds of nanoseconds (ns) to microseconds (µs) aip.orgnhr4ces.de |

| Temperature & Pressure | Thermodynamic conditions | Controlled via thermostat and barostat (e.g., 298 K, 1 bar) aip.org |

The analysis of trajectories from MD simulations provides a wealth of information about the non-covalent interactions that govern the structure and binding of this compound. Hydrogen bonds are particularly critical in defining peptide structure and interactions. cuni.cznih.gov The glutamic acid and glutamine residues offer numerous donor and acceptor sites for hydrogen bonding, both intramolecularly (stabilizing the peptide's conformation) and intermolecularly (mediating binding to a target). nih.govnih.gov For example, the side-chain amide of glutamine can form crucial hydrogen bonds with protein backbones or side chains. nih.govnih.gov Analysis tools can quantify the occurrence and lifetime of specific hydrogen bonds throughout a simulation, revealing the most important interactions. acs.org

Other non-covalent interactions also play a significant role:

Electrostatic Interactions: The negatively charged carboxyl groups of the glutamic acid residues can form strong salt bridges with positively charged residues (like Lysine or Arginine) on a receptor surface. nih.gov

OH-π Interactions: While less common, interactions between a hydroxyl group (if present on a binding partner) and the electron cloud of an aromatic ring can contribute to binding specificity.

Computational analysis can map these interaction networks in detail, providing a rationale for the peptide's binding affinity and specificity. youtube.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), offer a way to investigate the electronic properties of this compound from first principles. cuni.cznih.govacs.org Unlike force-field-based methods, QC calculations explicitly model the electrons in the system, allowing for the determination of a wide range of electronic properties. researchgate.net

Key applications include:

Charge Distribution: Calculating the partial atomic charges provides insight into the electrostatic nature of the peptide. This is crucial for understanding its interaction with polar solvents and charged biological molecules.

Electrostatic Potential Mapping: This visualizes the regions of positive and negative electrostatic potential on the molecule's surface, highlighting the areas most likely to engage in electrostatic interactions. acs.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicators of a molecule's chemical reactivity and kinetic stability.

Reaction Mechanisms: QC calculations can be used to model chemical reactions, determining transition state structures and activation energies, although this is more relevant if the peptide is expected to undergo covalent modification. cuni.cz

These calculations provide a fundamental understanding of the molecule's intrinsic properties, which complements the dynamic picture provided by MD simulations. cuni.czacs.org

Computational Design and Structure-Activity Relationship (SAR) Studies for Branched Peptides

Computational methods are integral to the rational design of new peptides and to understanding the relationship between a peptide's structure and its biological activity (SAR). nih.govnih.govresearchgate.netnih.gov For a branched peptide like this compound, computational SAR studies would involve systematically modifying its structure in silico and predicting the effect on a desired property, such as binding affinity to a target. nih.gov

Modifications could include:

Amino Acid Substitution: Replacing one or more of the existing residues (Glu, Gln) with other natural or non-natural amino acids.

Modifying the Branch Point: Changing the length or composition of the side chain.

Stereochemical Inversion: Introducing D-amino acids to alter the peptide's conformation and increase its resistance to enzymatic degradation.

Q & A

Q. What strategies mitigate batch-to-batch variability in peptide synthesis?

- Answer : Standardize resin loading (0.3–0.5 mmol/g) and coupling reagents (e.g., HBTU/HOBt). Implement DoE (Design of Experiments) to optimize temperature, solvent ratios, and reaction times. Use multivariate analysis (MVA) to correlate process parameters with purity/yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.